molecular formula C15H21N5O B2731822 N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1355733-65-1

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Numéro de catalogue B2731822
Numéro CAS: 1355733-65-1
Poids moléculaire: 287.367
Clé InChI: WWDOWBICYSSMOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis and lupus. This compound belongs to the class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway that plays a crucial role in immune cell activation and inflammation.

Mécanisme D'action

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting JAK1, JAK2, and TYK2, which are involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and interferon (IFN)-γ. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases, and their inhibition by N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide leads to a reduction in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This inhibition has been shown to result in a significant reduction in disease activity in animal models of psoriasis, lupus, and other autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is its selectivity for JAK1, JAK2, and TYK2, which allows for a more targeted approach to the treatment of autoimmune diseases. However, like all drugs, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has some limitations, including the potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several potential future directions for the development of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors for the treatment of autoimmune diseases. These include the identification of biomarkers that can predict response to treatment, the development of combination therapies that target multiple pathways involved in autoimmune diseases, and the exploration of new indications for JAK inhibitors beyond autoimmune diseases.
In conclusion, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Its selective inhibition of JAK1, JAK2, and TYK2 has been shown to effectively reduce disease activity in preclinical studies, and further research is needed to determine its safety and efficacy in humans. With continued research and development, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors may provide a more targeted and effective approach to the treatment of autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves several steps, including the preparation of key intermediates and the coupling of the pyrimidine and piperidine moieties. The process is carried out using standard organic chemistry techniques and has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed this compound.

Applications De Recherche Scientifique

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, which are key enzymes involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of autoimmune diseases.

Propriétés

IUPAC Name

N-(1-cyanobutyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-2-4-13(11-16)19-14(21)12-5-9-20(10-6-12)15-17-7-3-8-18-15/h3,7-8,12-13H,2,4-6,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDOWBICYSSMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.